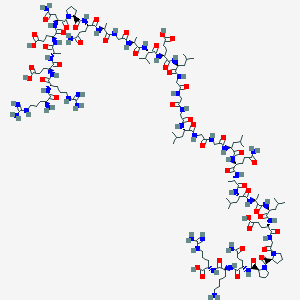
Anabasine dihydrochloride
描述
作用机制
Target of Action
Anabasine dihydrochloride, also known as (S)-3-(Piperidin-2-yl)pyridine dihydrochloride, primarily targets the nicotinic acetylcholine receptors (AChRs) . These receptors play a crucial role in the transmission of signals in the nervous system. Specifically, this compound stimulates a wide variety of animal AChRs, especially the neuromuscular [e.g., α1 2 β1γδ (embryogenic) or α1 2 β1γɛ (adult)] and α7 AChRs .
Mode of Action
This compound acts as an agonist on most nicotinic acetylcholine receptors in the central nervous system and peripheral nervous system . The compound binds to these receptors, causing the depolarization of neurons and inducing the release of both dopamine and norepinephrine .
Biochemical Pathways
The interaction of this compound with AChRs affects the cholinergic signaling pathway . This pathway is involved in numerous physiological processes, including muscle contraction, heart rate, and cognition. By stimulating AChRs, this compound can influence these processes.
Pharmacokinetics
Drug likeness parameters indicate that a molecule’s adme properties are crucial for its suitability as a drug
Result of Action
The stimulation of AChRs by this compound leads to the depolarization of neurons, which can result in various physiological effects depending on the specific receptors involved . For instance, the stimulation of neuromuscular AChRs can affect muscle contraction, while the stimulation of α7 AChRs in the brain can influence cognitive processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s action can be modulated by host genotype and food environment
生化分析
Biochemical Properties
Anabasine dihydrochloride stimulates a wide variety of animal nicotinic acetylcholine receptors (AChRs), especially the neuromuscular and α7 AChRs that are inhibited by the snake peptide α-bungarotoxin . It acts as a noncompetitive muscular relaxant .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to have medicinal effects in bumble bees infected with the intestinal parasite Crithidia . It also exacerbated the negative effects of infection on bee survival and microcolony performance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with nicotinic acetylcholine receptors (AChRs). It acts as an agonist, stimulating a wide variety of these receptors .
Temporal Effects in Laboratory Settings
It has been used as a biomarker of active tobacco use, suggesting that it can be detected in the body over a period of time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. For instance, in bumble bees, high-anabasine diet decreased parasite loads and increased the probability of clearing the infection entirely .
Metabolic Pathways
This compound is involved in the nicotine biosynthesis pathway in tobacco plants . It is produced in the roots and transported to the leaves, where it is stored in vacuoles as a defense against predators .
准备方法
Synthetic Routes and Reaction Conditions: Anabasine dihydrochloride can be synthesized through several methods. One common approach involves the extraction of anabasine from plant sources, followed by its conversion to the dihydrochloride salt. The extraction process typically involves solvent extraction and purification steps to isolate anabasine .
Industrial Production Methods: In industrial settings, this compound is produced by reacting anabasine with hydrochloric acid under controlled conditions. The reaction is carried out in a suitable solvent, and the resulting product is purified through crystallization or other separation techniques .
化学反应分析
Types of Reactions: Anabasine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Anabasine can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert anabasine to its reduced forms.
Substitution: Anabasine can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of anabasine can yield N-oxides, while reduction can produce reduced alkaloid derivatives .
科学研究应用
Anabasine dihydrochloride has a wide range of scientific research applications:
相似化合物的比较
Uniqueness of Anabasine Dihydrochloride: this compound is unique due to its specific binding affinity and activity at certain nAChR subtypes, making it a valuable tool in neurobiological research and potential therapeutic applications .
属性
IUPAC Name |
3-[(2S)-piperidin-2-yl]pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h3-4,6,8,10,12H,1-2,5,7H2;2*1H/t10-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAXNODSVITPGV-XRIOVQLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CN=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=CN=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185782 | |
| Record name | Anabasine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31945-06-9 | |
| Record name | Anabasine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031945069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anabasine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANABASINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I47666V43D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B3028699.png)







